molecular formula C5H4ClNO B1586335 4-Chloro-2-hydroxypyridine CAS No. 40673-25-4

4-Chloro-2-hydroxypyridine

Cat. No.: B1586335
CAS No.: 40673-25-4
M. Wt: 129.54 g/mol
InChI Key: OZUXGFRLSKQVMI-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom attached at the 4th position and a hydroxyl group at the 2nd position . The molecular weight of this compound is 129.54 .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 129.54 and a density of 1.35±0.1 g/cm3 . It should be stored under inert gas and conditions that avoid air sensitivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Chloro-2-hydroxypyridine and its derivatives have been extensively studied for their synthesis and reactivity. Kolder and Hertog (2010) explored the synthesis of 5-chloro-derivatives of 2,4-dihydroxypyridine, including the synthesis of 5-chloro-2-ethoxy-4-hydroxypyridine and 5-chloro-4-ethoxy-2-hydroxypyridine. They also examined the reactivity of these compounds towards bromine and aqueous solutions of hydrobromic and hydrochloric acid (Kolder & Hertog, 2010).

Plant Growth Studies

Denhertog and Maas (1975) studied 4-Pyridoxyacetic acid, synthesized from a derivative of 4-hydroxypyridine, for its potential use in studies on plant growth substances. This work highlighted the challenges in synthesizing specific compounds from 4-hydroxypyridine and its derivatives, which can be critical for agricultural and botanical research (Denhertog & Maas, 1975).

Aromatic Nucleophilic Substitution

You and Twieg (1999) described the use of 4-hydroxypyridine in aromatic nucleophilic substitution reactions. Their work showed that only N-aryl-4(1H)-pyridones are produced in this efficient substitution process, adding to the understanding of chemical reactivity and synthesis involving pyridine derivatives (You & Twieg, 1999).

Tautomeric Equilibrium Studies

Boga et al. (2001) and Sánchez et al. (2006) explored the reactions and tautomeric equilibrium of hydroxypyridines, including 4-hydroxypyridine. These studies provide insights into the chemical properties and behavior of these compounds, which are crucial for designing and synthesizing new materials and chemicals (Boga et al., 2001), (Sánchez et al., 2006).

Effects of Chlorination

Calabrese et al. (2017) investigated the effects of chlorination on the tautomeric and conformational equilibria of 2-hydroxypyridine, which is closely related to this compound. Understanding the effects of chlorination on these compounds is important for their application in various chemical processes (Calabrese et al., 2017).

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxypyridine is not specified in the search results. Pyridine derivatives, in general, are known to exhibit diverse biological activities, but the specific mechanism of action would depend on the context of use .

Safety and Hazards

4-Chloro-2-hydroxypyridine is considered hazardous. It may cause skin irritation, serious eye damage, and specific target organ toxicity after a single exposure . It should be handled with personal protective equipment and adequate ventilation .

Relevant Papers A theoretical investigation of the tautomerism of 2- and 4-pyridones has been conducted . This study could provide valuable insights into the behavior of pyridine derivatives, including this compound.

Properties

IUPAC Name

4-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUXGFRLSKQVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373970
Record name 4-Chloro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40673-25-4
Record name 4-Chloro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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